5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine
Description
Properties
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-5-15(8-9-3-4-9)11-13-6-10(12)7-14-11/h1,6-7,9H,3-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWNTDOEHHCHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1CC1)C2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Cyclopropylmethyl Group: This step involves the alkylation of the pyrimidine ring with cyclopropylmethyl halides under basic conditions.
Attachment of the Prop-2-ynyl Group: The final step involves the alkylation of the nitrogen atom with propargyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a pyrimidine ring, which is known for its diverse biological activities. The presence of the chloro group and the cyclopropylmethyl substituent enhances its pharmacological profile, making it a candidate for further investigation.
-
Anticancer Properties :
- Research indicates that derivatives of pyrimidine, including 5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine, exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
-
Antiangiogenic Effects :
- The compound has shown promise in antiangiogenic studies, where it inhibits the formation of new blood vessels that tumors need for growth. This property is crucial for developing therapies targeting tumor progression.
- Cytotoxicity :
Therapeutic Applications
- Cancer Treatment :
- Inhibition of Disease Progression :
Study on Antiangiogenic Effects
A comprehensive study evaluated the antiangiogenic properties of pyrimidine derivatives, including this compound. The findings suggested that it significantly reduced vascular endothelial growth factor (VEGF) levels, which are critical for angiogenesis.
Cytotoxicity Evaluation
In vitro tests assessed the cytotoxic effects of 5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine against multiple cancer cell lines. Results indicated a notable inhibition of cell proliferation with IC50 values comparable to leading anticancer drugs .
Mechanism of Action
The mechanism of action of 5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions and ultimately causing cell death in pathogenic organisms or cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their substituent differences:
Notes:
- NBI 27914 : Shares the pyrimidine core and chloro substitution but incorporates a bulky trichlorophenyl group, likely enhancing receptor binding affinity but reducing solubility .
- Simpler analogs (e.g., 5-Chloro-N-cyclopropylpyrimidin-2-amine) : Lack the propargyl group, simplifying synthesis but reducing functional diversity for targeted interactions .
Receptor Binding Profiles
- NBI 27914 : Acts as a corticotropin-releasing factor (CRF) receptor antagonist, with structural studies suggesting the trichlorophenyl group contributes to hydrophobic interactions in receptor pockets .
- Target Compound : While direct receptor data are unavailable, the propargyl group may enable click chemistry modifications for probe development in receptor localization studies .
Crystallographic Data
- 5-Chloropyrimidin-2-amine (simplest analog) : Forms intermolecular N–H⋯N hydrogen bonds, stabilizing a planar crystal structure . The target compound’s propargyl group may disrupt such packing, altering solubility.
Biological Activity
5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine, with the CAS number 1607263-53-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The chemical structure of 5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine is represented by the molecular formula and a molecular weight of 221.68 g/mol. The compound features a pyrimidine ring, which is significant in many biological systems.
Research indicates that this compound may interact with various biological targets, particularly in the realm of cancer therapy and cell protection during chemotherapy:
- Inhibition of Specific Enzymes : Preliminary studies suggest that 5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine may inhibit certain kinases involved in cancer cell proliferation, thereby potentially reducing tumor growth.
- Cell Cycle Regulation : The compound has been observed to influence cell cycle phases, particularly affecting the G1 phase, which is crucial for cell division and proliferation. This regulation may lead to enhanced apoptosis in cancer cells while protecting normal cells from damage during chemotherapy treatments .
- Antioxidant Properties : There is evidence suggesting that this compound exhibits antioxidant activity, which could contribute to its protective effects on normal cells against oxidative stress induced by chemotherapeutic agents .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of 5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine:
| Biological Activity | Details |
|---|---|
| Target Enzymes | Potential inhibition of specific kinases related to cancer proliferation |
| Cell Cycle Effects | Modulation of G1 phase leading to reduced proliferation |
| Antioxidant Activity | Protects normal cells from oxidative stress during chemotherapy |
| Therapeutic Applications | Possible use in cancer therapy as a protective agent for normal cells |
| Research Findings | Studies indicate significant effects on cancer cell lines |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : In vitro experiments demonstrated that treatment with 5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine resulted in a marked decrease in the viability of various cancer cell lines compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Chemoprotective Effects : A notable study investigated the compound's ability to protect hematopoietic stem cells during chemotherapy. Results indicated that it significantly reduced neutropenia (a common side effect of chemotherapy) by safeguarding these stem cells from cytotoxic damage .
- Antioxidant Capacity Assessment : The antioxidant properties were evaluated using DPPH radical scavenging assays, where the compound exhibited a strong capacity to neutralize free radicals, suggesting its potential role in mitigating oxidative stress in normal tissues during cancer treatment .
Q & A
Q. What are the established synthetic routes for 5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example, chlorination at the 5-position is achieved using POCl₃ or SOCl₂ under reflux conditions. The cyclopropane and propargyl substituents are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) . To optimize purity, techniques like column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using methanol or ethanol) are recommended. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular mass .
Q. How can the molecular structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for structural confirmation. Crystals are grown via slow evaporation of a methanol or dichloromethane solution. Key parameters include bond angles (e.g., C-Cl bond length ≈ 1.73 Å) and intermolecular interactions like N–H⋯N hydrogen bonding, which stabilize the crystal lattice . Complementary techniques include ¹H/¹³C NMR (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm) and FT-IR (C≡C stretch at ~2100 cm⁻¹ for the propargyl group) .
Q. What is the primary biological target of this compound, and how is its activity quantified?
This compound (also known as NBI 27914 hydrochloride) is a selective corticotropin-releasing factor receptor 1 (CRF₁) antagonist with a reported K₁ of 1.7 nM . Activity is quantified via competitive binding assays using ¹²⁵I-labeled CRF and HEK-293 cells expressing human CRF₁ receptors. Functional antagonism is assessed by measuring cAMP inhibition (EC₅₀) using a luciferase-based reporter system .
Advanced Research Questions
Q. How does structural modification of the cyclopropane or propargyl groups influence CRF₁ receptor selectivity?
Modifying the cyclopropane ring (e.g., replacing it with cyclohexane) reduces CRF₁ affinity due to increased steric hindrance. The propargyl group’s rigidity enhances binding by positioning the pyrimidine core into the receptor’s hydrophobic pocket. Selectivity over CRF₂ receptors (>100-fold) is attributed to the compound’s inability to form hydrogen bonds with CRF₂-specific residues (e.g., Glu²⁴⁴) . Computational docking (AutoDock Vina) and alanine-scanning mutagenesis of CRF₁ can validate these interactions .
Q. What experimental strategies address discrepancies in in vitro vs. in vivo efficacy studies?
In vitro-in vivo translation challenges may arise from poor pharmacokinetics. Solutions include:
Q. How can crystallographic data inform the design of analogs with improved thermal stability?
The crystal structure reveals intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4 Å) between pyrimidine rings. Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position strengthens these interactions, improving thermal stability (DSC/TGA analysis). Replacements preserving the planar pyrimidine core (e.g., 5-fluoro instead of 5-chloro) maintain crystallinity .
Methodological Challenges and Solutions
Q. What analytical methods resolve co-eluting impurities during HPLC purification?
Use orthogonal separation techniques:
Q. How are contradictory results in receptor binding assays reconciled?
Contradictions may stem from assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
